1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea is a chemical compound with the molecular formula C15H14N4O2S and a molecular weight of 314.368. It is a derivative of thiosemicarbazone, which is known for its diverse biological activities and applications in various fields .
Vorbereitungsmethoden
The synthesis of 1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea typically involves the reaction of 3-nitrobenzaldehyde with N-(3-methylphenyl)thiosemicarbazide. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization .
Analyse Chemischer Reaktionen
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the thiosemicarbazone moiety.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of 1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. The pathways involved include the disruption of cellular processes and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea can be compared with other thiosemicarbazone derivatives, such as:
- 2-nitrobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-nitrobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 3-nitrobenzaldehyde N-(4-methylphenyl)thiosemicarbazone
These compounds share similar structures but differ in the position of the nitro group or the substituent on the phenyl ring. The unique position of the nitro group in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
7728-25-8 |
---|---|
Molekularformel |
C15H14N4O2S |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
1-(3-methylphenyl)-3-[(E)-(3-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C15H14N4O2S/c1-11-4-2-6-13(8-11)17-15(22)18-16-10-12-5-3-7-14(9-12)19(20)21/h2-10H,1H3,(H2,17,18,22)/b16-10+ |
InChI-Schlüssel |
MFQOVVAMFNFSGZ-MHWRWJLKSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Isomerische SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.